Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate
Description
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate is a synthetic aromatic compound featuring a benzene ring substituted with both a carbamate (arising from the 4-isopropylphenoxycarbonyl group) and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-[(4-propan-2-ylphenoxy)carbonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-8-10-14(11-9-13)23-18(21)19-16-7-5-4-6-15(16)17(20)22-3/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPXMPWTCOTNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate typically involves the following steps:
Formation of the Isopropylphenoxy Group: This step involves the reaction of 4-isopropylphenol with a suitable reagent to introduce the isopropylphenoxy group.
Coupling with Benzenecarboxylate: The isopropylphenoxy compound is then coupled with benzenecarboxylate under specific reaction conditions to form the desired product.
Common reagents used in these reactions include:
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reactions.
Solvents: Organic solvents such as dichloromethane or toluene are typically employed.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Cost-effectiveness: Using cost-effective reagents and optimizing reaction conditions to reduce production costs.
Environmental Impact: Implementing green chemistry principles to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Structural Differences and Similarities
Crystallographic and Stability Features
- Compound A exhibits intramolecular O—H⋯O hydrogen bonds and intermolecular hydrogen bonding , stabilizing its crystal lattice . The dihedral angle between aromatic rings is 61.1(1)° .
Limitations and Data Gaps
Key gaps include:
- Synthetic routes: No synthesis or purification protocols for the target compound.
- Physicochemical data : Missing melting points, solubility, or spectroscopic characterization (e.g., NMR, IR).
- Biological assays: No activity data against specific targets.
Biological Activity
Introduction
Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
This compound can be described by its molecular formula and a molecular weight of approximately 329.39 g/mol. The compound features a methyl ester functional group, an amide linkage, and a phenoxy substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.39 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzenecarboxylates have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the isopropylphenoxy group may enhance membrane permeability, facilitating the compound's entry into microbial cells.
Anticancer Potential
Recent studies suggest that methyl benzenecarboxylates can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways, particularly those involving the modulation of reactive oxygen species (ROS) and the activation of caspases. A study highlighted that similar compounds demonstrated cytotoxicity in human breast cancer cell lines (MCF-7), indicating potential therapeutic applications in oncology.
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, compounds with analogous structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of methyl benzenecarboxylates were tested against various pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of methyl benzenecarboxylates on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 50 µM led to a significant reduction in cell viability (p < 0.05). Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Study 3: Enzyme Inhibition Profile
An enzyme inhibition assay demonstrated that the compound inhibited COX-2 activity by approximately 60% at a concentration of 25 µM. This suggests a potential application in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
